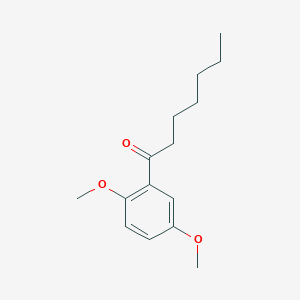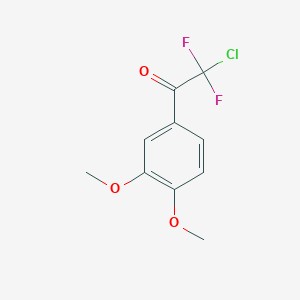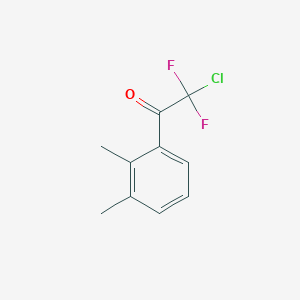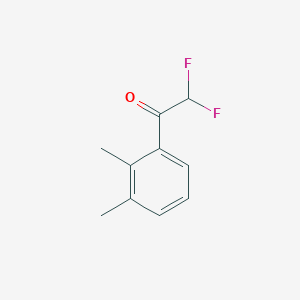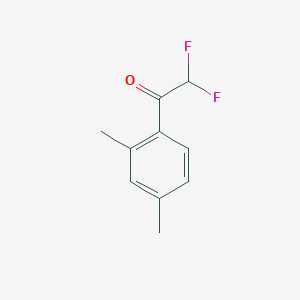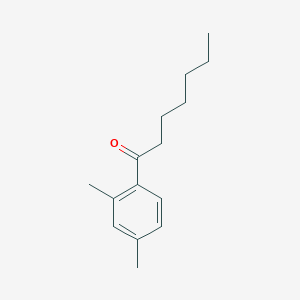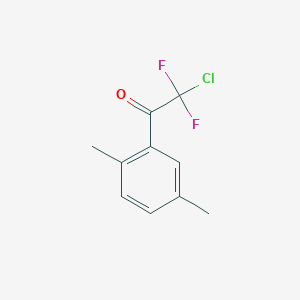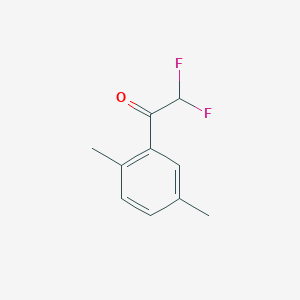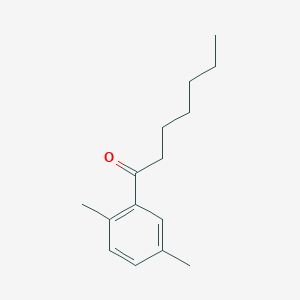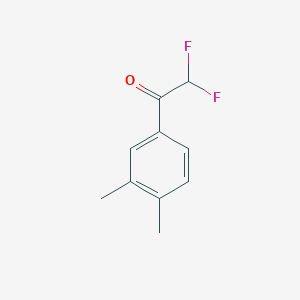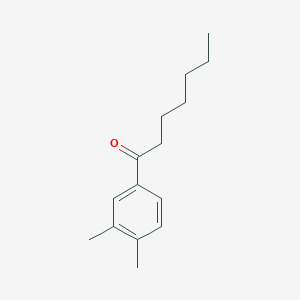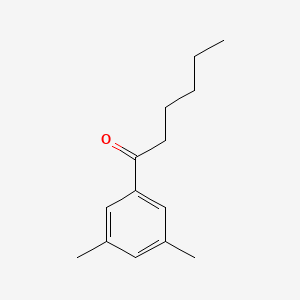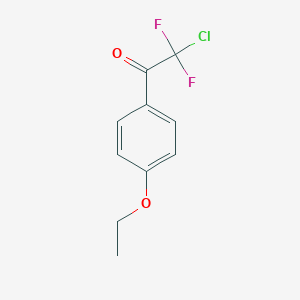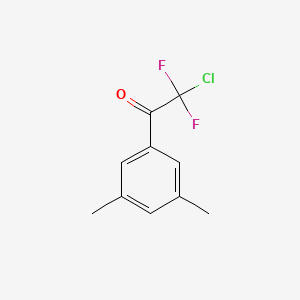
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone is an organic compound that belongs to the class of aromatic ketones It features a chloro group, two fluorine atoms, and a 3,5-dimethylphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylphenyl magnesium bromide with 2,2-difluoro-1-chloroethanone under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitronium ions in the presence of catalysts like aluminum chloride or iron(III) chloride.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the chloro group.
Electrophilic Aromatic Substitution: Substituted aromatic ketones with electrophiles attached to the aromatic ring.
Reduction: The corresponding alcohol, 2-chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanol.
Scientific Research Applications
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Material Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of the chloro and difluoro groups can enhance its binding affinity and specificity towards certain targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3,5-dimethylphenyl)ethanone: Lacks the difluoro groups, which may result in different reactivity and biological activity.
2-Fluoro-1-(3,5-dimethylphenyl)-2-chloroethanone: Contains only one fluorine atom, potentially altering its chemical properties and applications.
1-(3,5-Dimethylphenyl)-2,2-difluoroethanone: Lacks the chloro group, which may affect its reactivity and interaction with biological targets.
Uniqueness
2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone is unique due to the combination of chloro and difluoro groups attached to the ethanone backbone. This combination imparts distinct chemical properties, such as increased electrophilicity and potential for forming strong interactions with biological targets. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMHFMKTKVMZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C(F)(F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
